Cas no 1056897-78-9 (4-Chloro-2-(chloromethyl)-6-methoxypyrimidine)
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL13230223
- 4-chloro-2-(chloromethyl)-6-methoxypyrimidine
- 1056897-78-9
- SB56294
- 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine
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- Inchi: 1S/C6H6Cl2N2O/c1-11-6-2-4(8)9-5(3-7)10-6/h2H,3H2,1H3
- InChI Key: SYQSHUGCJYCJOW-UHFFFAOYSA-N
- SMILES: ClCC1N=C(C=C(N=1)OC)Cl
Computed Properties
- Exact Mass: 191.9857182Da
- Monoisotopic Mass: 191.9857182Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35Ų
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166931-1g |
4-chloro-2-(chloromethyl)-6-methoxypyrimidine |
1056897-78-9 | 95% | 1g |
$660 | 2021-08-05 | |
| Chemenu | CM166931-1g |
4-chloro-2-(chloromethyl)-6-methoxypyrimidine |
1056897-78-9 | 95% | 1g |
$625 | 2023-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1755948-1g |
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine |
1056897-78-9 | 98% | 1g |
¥5168.00 | 2024-08-09 |
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine
Introduction to 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine (CAS No. 1056897-78-9)
4-Chloro-2-(chloromethyl)-6-methoxypyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1056897-78-9, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that serves as a fundamental structural motif in numerous biologically active molecules. The presence of both chloro and chloromethyl substituents on the pyrimidine ring enhances its reactivity, making it a versatile building block for synthesizing more complex derivatives with potential therapeutic applications.
The 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine structure is characterized by its electron-withdrawing chloro groups and the electrophilic chloromethyl group, which facilitates nucleophilic substitution reactions. This reactivity has been exploited in various synthetic pathways, particularly in the development of antiviral, anticancer, and antimicrobial agents. The 6-methoxy substituent further modulates the electronic properties of the ring, influencing its interactions with biological targets.
In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. For instance, modifications of the pyrimidine core have led to the discovery of novel inhibitors targeting enzymes involved in viral replication and cancer cell proliferation. The 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine intermediate has been employed in the synthesis of nucleoside analogs, which are known for their ability to interfere with essential metabolic pathways in pathogens.
One notable application of this compound is in the development of antiviral drugs. Pyrimidine-based inhibitors have shown promise against RNA and DNA viruses by mimicking natural nucleosides and disrupting viral polymerase activity. The chloromethyl moiety in 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine allows for facile introduction of additional functional groups, enabling the design of inhibitors with enhanced binding affinity and selectivity. Recent studies have demonstrated its utility in synthesizing compounds that inhibit viral enzymes such as reverse transcriptase and protease, critical for viral replication cycles.
Moreover, the pharmaceutical industry has leveraged this intermediate in the creation of anticancer agents. Pyrimidine derivatives are known to target kinases and other enzymes overexpressed in tumor cells. The 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine scaffold has been modified to produce small molecules that inhibit tyrosine kinases, which play a pivotal role in signal transduction pathways leading to uncontrolled cell growth. Preliminary clinical trials have shown promising results with derivatives exhibiting potent antitumor activity while maintaining acceptable safety profiles.
The agrochemical sector also benefits from the versatility of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine. Pyrimidine-based compounds are widely used as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. Researchers have harnessed the reactivity of this intermediate to develop novel agrochemicals that offer improved efficacy and environmental compatibility. For example, modifications of the pyrimidine ring have led to herbicides that selectively target weed species without harming crops.
The synthesis of 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination and methylation reactions on a pyrimidine backbone, followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable synthesis protocols, reducing waste generation and energy consumption.
In conclusion, 4-Chloro-2-(chloromethyl)-6-methoxypyrimidine (CAS No. 1056897-78-9) is a valuable building block with diverse applications across pharmaceuticals and agrochemicals. Its unique structural features make it an excellent candidate for designing molecules with tailored biological activities. As research continues to uncover new therapeutic targets and sustainable synthetic methods, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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